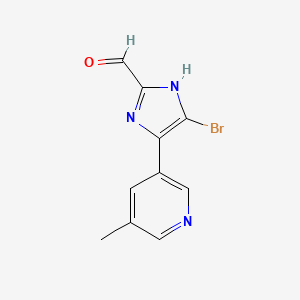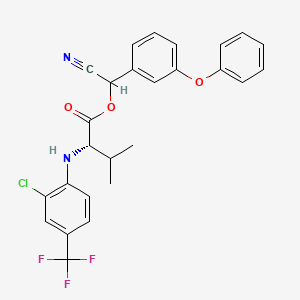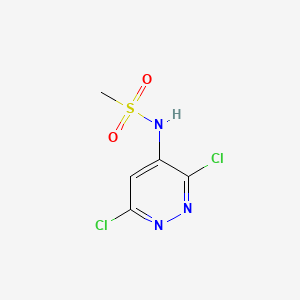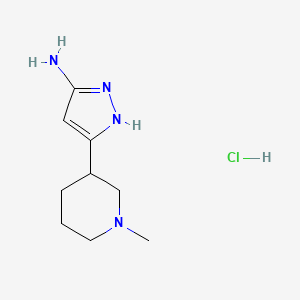
5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a pyridyl group, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the regioselective synthesis using n-butyllithium and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed:
Oxidation: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
相似化合物的比较
4-Imidazolecarboxaldehyde: A related compound with similar reactivity but lacking the bromine and pyridyl substituents.
5-Imidazolecarboxaldehyde: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyridyl group enhances its reactivity and potential for diverse applications in various fields .
属性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
5-bromo-4-(5-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-7(4-12-3-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChI 键 |
BIWSSZIRRKOXHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/no-structure.png)


![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
